molecular formula C18H16N2O2 B1667695 5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione CAS No. 166020-57-1

5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione

Cat. No. B1667695
M. Wt: 292.3 g/mol
InChI Key: HIRPMCAAOWFCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BA 41899 is a 1,5-benzodiazocine derivative;  a positive inotropic Ca(2+)-sensitizing agent.

Scientific Research Applications

Novel Calcium-Sensitizing Agents

5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, also known as BA 41899, is a structurally novel 1,5-benzodiazocine derivative. It represents a new class of positive inotropic Ca(2+)-sensitizing agents, distinct for being devoid of phosphodiesterase (PDE) III inhibitory activity or any other known inotropic mechanism. It exhibits a pharmacological profile that includes Ca(2+)-sensitizing, positive inotropic, and negative chronotropic effects, all exerted in the low micromolar range (Herold et al., 1995).

Impact on Idiopathic Dilated Human Myocardium

In skinned fibers and electrically stimulated left ventricular strips from idiopathic dilated human hearts, BA 41899 and related compounds induce a left shift of the Ca2+ activation curve, indicating Ca2+ sensitization. This suggests their potential application in treating end-stage failing human hearts, where other inotropic agents like beta 1-adrenergic agonists or PDE inhibitors have been described to fail (Herzig et al., 1996).

Effects on L-type Ca2+ Channels

Studies on guinea-pig cardiomyocytes reveal that BA 41899 stimulates L-type Ca2+ channels in a manner reminiscent of other chemically distinct activators. It enhances whole-cell currents and single-channel current, indicating its role in modulating Ca2+ channels (Herzig, 1996).

Influence on Myocardial Contraction

BA 41899 significantly increases the amplitude of cell shortening in isolated intact myocytes with minimal change in the Ca2+ transient. It also induces a left shift in the relation between cell length and fura 2 ratio, indicating a direct effect on cardiac myofilaments downstream from troponin C (Wolska et al., 1996).

Ca(2+)-Independent Mechanisms in Skinned Trabeculae

BA 41899 demonstrates a Ca2+ sensitizing effect on force production by skinned cardiac fibers, which occurs partly through Ca(2+)-independent mechanisms. This provides insights into its unique action mechanism that does not solely rely on Ca2+ binding to troponin C (Palmer et al., 1996).

properties

CAS RN

166020-57-1

Product Name

5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione

InChI

InChI=1S/C18H16N2O2/c1-20-17(22)13-11-18(20,12-7-3-2-4-8-12)14-9-5-6-10-15(14)19-16(13)21/h2-10,13H,11H2,1H3,(H,19,21)

InChI Key

HIRPMCAAOWFCHY-UHFFFAOYSA-N

SMILES

CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione
BA 41899
BA 41899, (3R)-isomer
BA 41899, (3S)-isomer
BA-41899
CGP 48506
CGP 48508
CGP-48506
CGP-48508

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione

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